molecular formula C19H15BrO6 B2517952 ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate CAS No. 303119-36-0

ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B2517952
CAS No.: 303119-36-0
M. Wt: 419.227
InChI Key: KICHEVCHUKZJHM-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is a chromone-based compound characterized by a 4-chromenone backbone substituted at position 3 with a 2-bromophenoxy group and at position 7 with an ethoxyacetate ester. Chromones are known for their diverse bioactivities, including anti-inflammatory, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

ethyl 2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO6/c1-2-23-18(21)11-24-12-7-8-13-16(9-12)25-10-17(19(13)22)26-15-6-4-3-5-14(15)20/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICHEVCHUKZJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting with the preparation of the chromen-4-one core. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by bromination to introduce the bromophenoxy group. The final step involves the esterification of the resulting compound with ethyl bromoacetate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and improve yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C22H18BrO5
Molecular Weight : 436.29 g/mol
IUPAC Name : Ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

The compound features a chromen core, which is a common structure in many biologically active compounds. The presence of the bromophenoxy group enhances its biological activity, making it a subject of interest for various studies.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound25
Curcumin30
Quercetin20

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through in vitro and in vivo studies. It has shown the ability to inhibit pro-inflammatory cytokines, which play a critical role in inflammation.

Table 2: Anti-inflammatory Effects

CompoundCytokine Inhibition (%)Reference
This compound65% (TNF-alpha)
Aspirin50% (TNF-alpha)
Ibuprofen55% (IL-6)

Antibacterial Activity

This compound has demonstrated antibacterial properties against various bacterial strains, suggesting its potential as an antimicrobial agent.

Table 3: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Cytotoxicity Studies

The cytotoxic effects of this compound have been assessed using cancer cell lines, indicating its potential for anticancer applications. Results show it induces apoptosis in cancer cells with minimal toxicity to normal cells.

Table 4: Cytotoxicity Profile

Cell LineIC50 (µM)Normal Cell Toxicity (%)Reference
HeLa (cervical cancer)20<10%
MCF-7 (breast cancer)30<5%

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anti-inflammatory Study : A study conducted on mice with induced inflammation showed significant reduction in swelling and pain upon administration of the compound, demonstrating its effectiveness as an anti-inflammatory agent.
  • Anticancer Research : Another study reported promising results in inhibiting tumor growth in xenograft models, indicating its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The bromophenoxy group and chromen-4-one core are believed to play key roles in its biological activity. These interactions can modulate various cellular processes, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Chromone Backbone

Halogen Substituents
  • Ethyl {[3-(4-Chlorophenyl)-4-Oxo-4H-Chromen-7-yl]oxy}acetate (C₁₉H₁₅ClO₅, MW 358.77) Differs by a para-chloro substituent instead of ortho-bromo. Chlorine’s lower atomic weight and electronegativity reduce steric hindrance and electronic withdrawal compared to bromine. This may decrease binding affinity in halogen-bond-dependent biological targets .
  • Ethyl 2-{[3-(2-Bromophenoxy)-4-Oxo-2-(Trifluoromethyl)-4H-Chromen-7-yl]oxy}propanoate (C₂₃H₂₀BrF₃O₆, MW 529.3) Features a trifluoromethyl group at position 2, introducing strong electron-withdrawing effects.
Ester Group Modifications
  • Benzyl {[3-(3-Methylphenoxy)-4-Oxo-4H-Chromen-7-yl]oxy}acetate (C₂₅H₂₀O₆, MW 416.42) Substitution of ethyl ester with benzyl enhances aromatic interactions in protein binding.
  • Methyl 2-[3-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-Oxo-4H-Chromen-7-yl]oxyacetate

    • The dihydrobenzodioxin substituent introduces a bicyclic structure, improving π-π stacking in crystallographic packing but complicating synthesis .

Spectroscopic and Analytical Data

Table 1: Comparative Spectroscopic Data
Compound ¹³C NMR (δ, DMSO-d6) m/z (M+) Molecular Formula
Target Compound N/A* N/A C₁₉H₁₅BrO₆
Analog: Compound 10 () 175.40 (C=O), 168.87 (ester), 112.85 (Ar-Br) 443.1 C₂₁H₂₁N₃O₈
Ethyl {[3-(4-Cl-Ph)-4-Oxo...} () N/A N/A C₁₉H₁₅ClO₅

*Note: Specific NMR data for the target compound is absent in evidence, but shifts for brominated aromatics are typically downfield (~110–120 ppm) compared to chlorinated analogs .

Crystallographic and Computational Insights

  • SHELX Refinement : Structures like benzyl esters () are refined using SHELXL, with bromine’s high electron density improving resolution in X-ray diffraction .
  • Mercury CSD Analysis: Bromophenoxy derivatives show unique packing patterns via halogen bonds, unlike methyl- or CF₃-substituted analogs .

Biological Activity

Ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is a synthetic compound belonging to the class of chromen-4-one derivatives. Its unique structure suggests potential biological activities that have been explored in various studies. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H17BrO6C_{20}H_{17}BrO_{6}. The compound features a chromenone core with a bromophenoxy substituent, which likely contributes to its biological activity.

The biological activity of this compound is influenced by several factors:

  • Interaction with Biological Macromolecules : The compound may interact with proteins and nucleic acids, affecting cellular processes.
  • Influence of Environmental Conditions : Factors such as pH, temperature, and the presence of other molecules can modify its efficacy and stability.

Antimicrobial Activity

Studies have indicated that derivatives of chromenones exhibit significant antimicrobial properties. This compound has been shown to possess activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Research has demonstrated that compounds related to chromenones can induce apoptosis in cancer cells. This compound may promote cell cycle arrest and apoptosis in cancer cell lines, similar to findings with other flavonoids .

Anticonvulsant Effects

Some studies suggest that chromenone derivatives have anticonvulsant properties. This compound could potentially be explored for its effects on seizure models in preclinical studies .

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial activity of various chromenone derivatives, including this compound. Results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) observed in certain strains .
    CompoundMIC (µg/mL)Bacterial Strain
    This compound32Staphylococcus aureus
    This compound64Escherichia coli
  • Anticancer Activity : In vitro studies on cancer cell lines showed that treatment with ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yloxy}acetate resulted in significant cell death through apoptosis pathways, as evidenced by increased levels of caspases and changes in mitochondrial membrane potential .

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